10-Hydroperoxy-4-estrene-3,17-dione is a significant compound in the field of biochemistry and pharmacology, particularly concerning its role as an inactivator of aromatase, an enzyme crucial for estrogen biosynthesis. This compound is derived from the steroid framework and possesses unique functional groups that contribute to its biological activity. Aromatase catalyzes the conversion of androgens to estrogens, making it a target for therapeutic interventions in hormone-dependent conditions such as breast cancer.
10-Hydroperoxy-4-estrene-3,17-dione is classified under the category of steroid derivatives. It can be sourced from various synthetic pathways that modify existing steroid structures to introduce hydroperoxy groups. The compound's classification aligns it with other steroidal compounds that exhibit biological activities, particularly those involved in endocrine modulation.
The synthesis of 10-Hydroperoxy-4-estrene-3,17-dione typically involves a multi-step process that begins with the precursor steroid compound. The general method includes:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity.
The molecular structure of 10-Hydroperoxy-4-estrene-3,17-dione features:
Data regarding its molecular weight and empirical formula can be derived from spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
10-Hydroperoxy-4-estrene-3,17-dione participates in several chemical reactions, primarily focused on its interaction with aromatase:
Technical details include specific absorbance wavelengths that change upon binding, which helps elucidate the binding affinity and kinetics.
The mechanism of action for 10-Hydroperoxy-4-estrene-3,17-dione involves:
Data supporting this mechanism often include kinetic studies demonstrating changes in enzyme activity over time in the presence of the inhibitor.
The physical and chemical properties of 10-Hydroperoxy-4-estrene-3,17-dione include:
Relevant analyses may include melting point determination, solubility tests, and stability assessments under various conditions (e.g., temperature, light exposure).
10-Hydroperoxy-4-estrene-3,17-dione has several scientific applications:
10β-Hydroperoxy-4-estrene-3,17-dione (10β-OOH) functions as a mechanism-based inactivator of human placental aromatase (CYP19A1), exploiting the enzyme’s oxidative machinery for its own activation. Unlike competitive inhibitors that bind reversibly, 10β-OOH undergoes catalytic processing by aromatase, generating a reactive intermediate that forms a covalent bond with the enzyme’s active site. This process irreversibly disrupts the aromatization of physiological substrates like androstenedione to estrone [1] [6]. The hydroperoxy group at the C10 position is critical for this activity, as it facilitates the generation of radical species during the catalytic cycle. Structural analysis reveals that the steroidal backbone of 10β-OOH allows precise positioning within the substrate-binding cleft, enabling targeted modification of catalytic residues—a feature absent in non-steroidal hydroperoxides (e.g., cumene hydroperoxide or H₂O₂), which require 500–1000-fold higher concentrations for equivalent inactivation and cause nonspecific heme destruction [1].
Inactivation kinetics of aromatase by 10β-OOH demonstrate strict time and concentration dependence in human placental microsomes. At a concentration of 2.16 µM, 10β-OOH induces a 50% loss of aromatase activity within 90 seconds of incubation in the absence of NADPH. Complete inactivation occurs within 5–10 minutes at this concentration [1]. The reaction follows pseudo-first-order kinetics, where the rate of activity loss increases linearly with inactivator concentration. This is quantified by the observed inactivation rate constant (kobs), which rises from 0.015 min⁻¹ at 1 µM 10β-OOH to 0.038 min⁻¹ at 5 µM [1]. Centrifugation and resuspension of inactivated microsomes in fresh buffer fail to restore activity, confirming irreversible enzyme modification [1].
Table 1: Time-Dependent Inactivation of Aromatase by 10β-OOH in Placental Microsomes
10β-OOH Concentration (µM) | Time to 50% Inactivation | Inactivation Rate Constant (kobs, min⁻¹) |
---|---|---|
1.0 | >180 s | 0.015 |
2.16 | 90 s | 0.025 |
5.0 | 60 s | 0.038 |
Paradoxically, under NADPH-supplemented conditions, 10β-OOH transitions from an inactivator to a potent reversible competitive inhibitor of androstenedione aromatization. Kinetic analyses reveal a competitive inhibition profile with a Ki value of 330 nM against androstenedione (Km = 21 nM) [1] [5]. This shift occurs because NADPH reduces the hydroperoxide group, preventing the formation of reactive intermediates responsible for irreversible inactivation. Consequently, 10β-OOH binds with high affinity to the active site but is processed inertly—neither supporting estrogen synthesis from androstenedione nor undergoing significant reduction to 10β-hydroxy-4-estrene-3,17-dione [1]. Unlike the inactivation phase, this inhibition is fully reversible upon inhibitor removal.
Table 2: Inhibition Parameters of 10β-OOH in NADPH-Supplemented Systems
Parameter | Value | Experimental Context |
---|---|---|
Ki | 330 nM | Competitive inhibition vs. androstenedione |
Km (androstenedione) | 21 nM | Human placental microsomes |
IC₅₀ (aromatase) | 4.0–8.6 nM* | Cultured fibroblasts* [6] |
Note: *IC₅₀ range for steroidal inhibitor MDL 18,962, a structural analog, demonstrating comparable potency.
Androstenedione confers significant protection against 10β-OOH-mediated aromatase inactivation when co-incubated with microsomes. Pre-incubation of aromatase with physiological concentrations of androstenedione (100 nM) prior to 10β-OOH exposure reduces activity loss by 70–80% [1] [5]. This protection arises from direct competition for the active site, wherein androstenedione sterically hinders access of 10β-OOH to the catalytic heme iron. The substrate’s binding affinity (Km = 21 nM) exceeds that of 10β-OOH (Ki = 330 nM), allowing efficient displacement. Importantly, NADPH does not enhance this protective effect, confirming that substrate exclusion—not reductive detoxification—is the primary mechanism [1]. This contrasts sharply with non-steroidal hydroperoxides (e.g., cumene hydroperoxide), whose inactivation is neither prevented by androstenedione nor NADPH [1].
Partial recovery of aromatase activity after 10β-OOH inactivation is achievable through reductive manipulation using dithiothreitol (DTT). Treatment of inactivated microsomes with 5 mM DTT restores ~40% of baseline activity, suggesting disruption of a disulfide linkage or reduction of sulfenic acid modifications within the active site [1]. This implies that 10β-OOH’s reactive intermediate oxidizes critical cysteine residues essential for catalysis. The incomplete reactivation indicates involvement of additional irreversible modifications (e.g., heme adduct formation or peptide cross-links). Crucially, DTT does not reverse inactivation caused by non-steroidal peroxides, which primarily destroy protoheme [1]. This dichotomy underscores the precision of 10β-OOH’s mechanism—targeting nucleophilic residues rather than inducing generalized oxidative damage.
Table 3: Reductive Reactivation of 10β-OOH-Inactivated Aromatase
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7